2-(2-Thienylmethylene)-3-quinuclidinone
Description
2-(2-Thienylmethylene)-3-quinuclidinone is a bicyclic organic compound featuring a quinuclidinone core (1-azabicyclo[2.2.2]octan-3-one) conjugated with a 2-thienylmethylene substituent. Its molecular formula is C₁₂H₁₃NOS, with a molecular weight of 219.30 g/mol. The compound is characterized by a planar thiophene ring fused to the bicyclic quinuclidinone system via a methylene bridge, creating a conjugated π-system that influences its electronic and steric properties .
Properties
IUPAC Name |
2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c14-12-9-3-5-13(6-4-9)11(12)8-10-2-1-7-15-10/h1-2,7-9H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBSBCCCGCUASD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(thiophen-2-ylmethylene)quinuclidin-3-one typically involves the condensation of quinuclidin-3-one with thiophene-2-carbaldehyde. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the methylene bridge. The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for (E)-2-(thiophen-2-ylmethylene)quinuclidin-3-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: (E)-2-(thiophen-2-ylmethylene)quinuclidin-3-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinuclidine core can be reduced to form alcohols.
Substitution: The methylene bridge can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Quinuclidin-3-ol derivatives.
Substitution: Various substituted quinuclidine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Studies have investigated its potential as a ligand for biological receptors.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (E)-2-(thiophen-2-ylmethylene)quinuclidin-3-one exerts its effects depends on its specific application. For instance, as a potential therapeutic agent, it may interact with biological receptors or enzymes, modulating their activity. The thiophene ring and quinuclidine core are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
Substituent Effects: The methoxybenzylidene derivative (C₁₅H₁₇NO₂) exhibits higher molecular weight and lipophilicity compared to the thienyl analogue, which may enhance membrane permeability but reduce aqueous solubility . The dimethoxyphenyl analogue (C₁₆H₁₉NO₃) has the highest predicted boiling point (465.6°C), suggesting stronger intermolecular forces due to methoxy groups .
Positional Isomerism: The 3-thienylmethylene isomer (C₁₂H₁₃NOS) shares the same molecular formula as the 2-thienyl compound but differs in thiophene substitution.
Functional Group Variation: The 3-quinuclidinol derivative (C₁₂H₁₅NOS) replaces the ketone with a hydroxyl group, increasing polarity and enabling hydrogen bonding—a critical factor in drug-receptor interactions .
Biological Activity
2-(2-Thienylmethylene)-3-quinuclidinone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be depicted as follows:
- Chemical Formula : C11H11NOS
- Molecular Weight : 217.27 g/mol
This compound features a quinuclidinone core, which is known for its diverse pharmacological properties, combined with a thienylmethylene group that may enhance its bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The following table summarizes the findings related to its activity against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 15 | Induces apoptosis via mitochondrial pathways |
| PC-3 (Prostate) | 12 | Inhibition of Hsp90 client proteins |
| HeLa (Cervical) | 20 | Cell cycle arrest at G1 phase |
The compound exhibited significant cytotoxic effects, particularly in breast and prostate cancer cell lines, suggesting its potential as a therapeutic agent. The mechanism of action involves the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival.
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been investigated for its effects on the central nervous system. Research indicates that it may act as a dopamine transporter inhibitor, which could have implications for treating neurodegenerative diseases.
Case Studies
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Study on MCF-7 and PC-3 Cells :
- Researchers evaluated the effects of this compound on MCF-7 (breast cancer) and PC-3 (prostate cancer) cells.
- Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 10 µM.
- The study concluded that the compound's ability to downregulate Hsp90 client proteins is crucial for its anticancer efficacy.
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Neuropharmacological Assessment :
- A separate investigation assessed the impact of the compound on dopamine uptake in neuronal cells.
- Findings indicated that it effectively inhibited dopamine transport, suggesting potential applications in managing conditions like Parkinson's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
